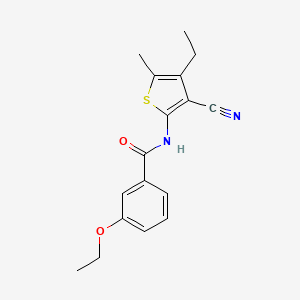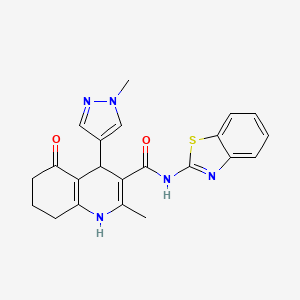![molecular formula C10H15N5S B14930452 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930452.png)
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features both pyrazole and triazole rings These rings are known for their versatility and wide range of applications in medicinal chemistry, agrochemicals, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3-methyl-1H-pyrazole with a suitable aldehyde to form the intermediate, which is then reacted with 4-propyl-4H-1,2,4-triazole under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to specific sites. The sulfur atom in the compound can also participate in redox reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-METHYL-1H-PYRAZOL-1-YLHYDROSULFIDE
- 4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of pyrazole and triazole rings with a sulfur atom. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. The presence of the propyl group also adds to its uniqueness by influencing its solubility and reactivity .
Propiedades
Fórmula molecular |
C10H15N5S |
|---|---|
Peso molecular |
237.33 g/mol |
Nombre IUPAC |
3-[(3-methylpyrazol-1-yl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H15N5S/c1-3-5-15-9(11-12-10(15)16)7-14-6-4-8(2)13-14/h4,6H,3,5,7H2,1-2H3,(H,12,16) |
Clave InChI |
KLOVDHGOKAFWLN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NNC1=S)CN2C=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)

![methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B14930377.png)
![(4-Benzylpiperazin-1-yl)[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14930389.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14930400.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
![ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14930408.png)

![7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930434.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930442.png)


![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)
